Oteromycin
Overview
Description
Oteromycin is a novel antagonist of the endothelin receptor, isolated from two different strains of an unidentified fungus . It is characterized by a bicyclic lipophilic part connected to a modified tetramic acid moiety derived from phenylalanine . This compound has garnered significant attention due to its potential therapeutic applications, particularly in cardiovascular and renal diseases .
Mechanism of Action
Target of Action
Oteromycin is known to act as an antagonist of the endothelin receptor . Endothelin receptors are a type of G protein-coupled receptors that have a crucial role in vasoconstriction, vasodilation, and cell proliferation .
Mode of Action
This action inhibits the downstream effects of endothelin receptor activation, which include vasoconstriction and cell proliferation .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to its antagonistic action on the endothelin receptor. By inhibiting the activation of these receptors, this compound can disrupt the signaling pathways that lead to vasoconstriction and cell proliferation .
Result of Action
The primary result of this compound’s action is the inhibition of endothelin receptor activation. This can lead to a decrease in vasoconstriction and cell proliferation, which may have therapeutic benefits in conditions characterized by excessive vasoconstriction or cell proliferation .
Preparation Methods
The first total synthesis of oteromycin was achieved using a one-pot four-step cascade reaction strategy . This method involves the use of alpha-selenolactam as a starting material, which undergoes a series of reactions to yield the desired this compound . The synthetic route includes the following steps:
- Formation of the alpha-selenolactam intermediate.
- Intramolecular Diels-Alder reaction.
- Deprotection of the methoxyaminal moiety.
- Final cyclization to form this compound .
Industrial production methods for this compound have not been extensively documented, but the synthetic route described above provides a foundation for potential large-scale production.
Chemical Reactions Analysis
Oteromycin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents and conditions used in these reactions include:
Oxidation: Modified Moffat oxidation using dimethyldioxirane (DMDO) at low temperatures.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Nucleophilic substitution reactions using alkyl halides.
Major products formed from these reactions include 3-acyl-5-hydroxy-3-pyrrolin-2-ones and 3-acyl-3,4-epoxy-5-hydroxypyrrolidin-2-ones .
Scientific Research Applications
Oteromycin has been extensively studied for its potential therapeutic applications. Some of the key areas of research include:
Comparison with Similar Compounds
Oteromycin is structurally similar to other endothelin receptor antagonists and HIV integrase inhibitors. Some of the similar compounds include:
Bosentan: Another endothelin receptor antagonist used in the treatment of pulmonary arterial hypertension.
Raltegravir: An HIV integrase inhibitor used in antiretroviral therapy.
What sets this compound apart is its unique bicyclic lipophilic structure connected to a modified tetramic acid moiety, which contributes to its distinct pharmacological properties .
Properties
IUPAC Name |
3-[3,4a,6-trimethyl-2-[(2E,4E)-4-methylhexa-2,4-dien-2-yl]-2,5,6,7,8,8a-hexahydro-1H-naphthalene-1-carbonyl]-5-benzyl-5-hydroxy-1H-pyrrol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H41NO3/c1-7-20(2)15-22(4)27-23(5)17-31(6)16-21(3)13-14-26(31)28(27)29(34)25-19-32(36,33-30(25)35)18-24-11-9-8-10-12-24/h7-12,15,17,19,21,26-28,36H,13-14,16,18H2,1-6H3,(H,33,35)/b20-7+,22-15+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LERBUEGMFSDFOI-HNRJQCQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C=C(C)C1C(C2CCC(CC2(C=C1C)C)C)C(=O)C3=CC(NC3=O)(CC4=CC=CC=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C=C(\C)/C1C(C2CCC(CC2(C=C1C)C)C)C(=O)C3=CC(NC3=O)(CC4=CC=CC=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H41NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170591-45-4 | |
Record name | Oteromycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170591454 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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